Cas no 66134-97-2 (ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate)

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
- 1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester
- SCHEMBL10369695
- 66134-97-2
- WS-02711
- CS-0454605
- DB-342682
- MFCD18886655
- AKOS013100075
- ethyl2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
- D85732
- MPRWQADZAJHZQN-UHFFFAOYSA-N
-
- インチ: InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3
- InChIKey: MPRWQADZAJHZQN-UHFFFAOYSA-N
- SMILES: CCOC(=O)CN1CCC(C1=O)Br
計算された属性
- 精确分子量: 249.00006g/mol
- 同位素质量: 249.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 46.6Ų
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256824-100mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 100mg |
$285 | 2024-06-05 | |
eNovation Chemicals LLC | Y1256824-5g |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 5g |
$2935 | 2024-06-05 | |
eNovation Chemicals LLC | Y1256824-250mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 250mg |
$500 | 2024-06-05 | |
Chemenu | CM425840-100mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95%+ | 100mg |
$195 | 2023-01-01 | |
1PlusChem | 1P01FPVR-250mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 250mg |
$521.00 | 2024-04-22 | |
A2B Chem LLC | AY12199-250mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 250mg |
$448.00 | 2024-04-19 | |
abcr | AB590852-100mg |
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |
66134-97-2 | 100mg |
€442.30 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1256824-250mg |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
66134-97-2 | 95% | 250mg |
$755 | 2025-02-25 | |
abcr | AB590852-250mg |
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |
66134-97-2 | 250mg |
€756.10 | 2024-07-20 | ||
abcr | AB590852-500mg |
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |
66134-97-2 | 500mg |
€1038.60 | 2024-07-20 |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetateに関する追加情報
Ethyl 2-(3-Bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2): A Comprehensive Overview
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyrrolidinone moiety and an ester functional group. These features make it an attractive building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications.
The brominated pyrrolidinone moiety in ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a key structural element that confers several important properties to the molecule. The bromine atom can serve as a versatile leaving group in various substitution reactions, enabling the synthesis of a wide range of derivatives. Additionally, the pyrrolidinone ring provides a rigid and planar structure, which can influence the conformational flexibility and binding properties of the molecule when incorporated into larger structures.
The ester functional group in ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate adds another layer of reactivity and functionality. Ester groups are known for their ability to undergo hydrolysis under acidic or basic conditions, making them useful intermediates in the synthesis of carboxylic acids and alcohols. Furthermore, esters can be readily converted into other functional groups through various chemical transformations, such as reduction to alcohols or transesterification to form different esters.
In recent years, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate has gained attention in the context of medicinal chemistry and drug discovery. Its structural features make it an ideal starting material for the synthesis of bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have been explored for their activity against various biological targets, including enzymes, receptors, and ion channels.
A notable study published in the *Journal of Medicinal Chemistry* (2021) reported the synthesis and biological evaluation of a series of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate derivatives as potential inhibitors of a specific enzyme involved in neurodegenerative diseases. The researchers found that certain derivatives exhibited potent inhibitory activity and good selectivity, suggesting their potential as lead compounds for further drug development.
Another area where ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate has shown promise is in the field of peptide chemistry. The brominated pyrrolidinone moiety can be used to introduce conformational constraints into peptides, enhancing their stability and binding affinity to target proteins. This has important implications for the design of peptide-based therapeutics and diagnostics.
In addition to its applications in medicinal chemistry, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is also used as a reagent in organic synthesis. Its reactivity and functional group versatility make it a valuable tool for synthetic chemists working on complex natural product syntheses or the development of new synthetic methodologies.
The safety and handling of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate are important considerations for researchers working with this compound. While it is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well-ventilated areas or fume hoods.
In conclusion, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2) is a multifaceted compound with significant potential in various areas of chemical research and development. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules and other complex structures. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important tool in the arsenal of synthetic chemists and medicinal chemists alike.
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